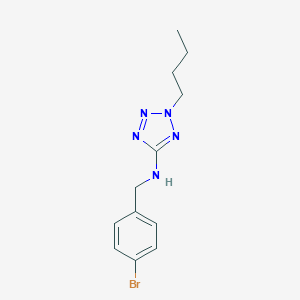
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide, also known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is a protein responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide binds to the active site of EAAT1 and inhibits its function, thereby preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to have both acute and chronic effects on glutamate signaling. Acutely, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide increases extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. Chronically, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to reduce glutamate-mediated excitotoxicity and improve neuronal survival.
実験室実験の利点と制限
One of the major advantages of using N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for EAAT1. This allows researchers to specifically target EAAT1 and study its role in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide is its potency, which can make it difficult to achieve a specific level of inhibition without causing off-target effects.
将来の方向性
There are several future directions for research involving N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective and potent EAAT1 inhibitors for therapeutic applications. Another area of interest is the study of the role of EAAT1 in various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the use of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential.
合成法
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 2-mercaptobenzothiazole to form the intermediate compound, which is then reacted with ethyl chloroformate and ammonia to yield N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide.
科学的研究の応用
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been widely used as a research tool to study the role of EAAT1 in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c1-16(2,3)13-8-14(18-20-13)17-15(19)11-9-21-12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18,19) |
InChIキー |
OFMGNMIHBOCNPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32 |
正規SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)